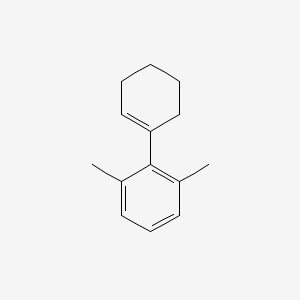![molecular formula C18H10O B14693263 3-oxapentacyclo[10.7.0.02,4.06,11.015,19]nonadeca-1,4,6,8,10,12,14,16,18-nonaene CAS No. 23629-55-2](/img/structure/B14693263.png)
3-oxapentacyclo[10.7.0.02,4.06,11.015,19]nonadeca-1,4,6,8,10,12,14,16,18-nonaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-oxapentacyclo[107002,406,11015,19]nonadeca-1,4,6,8,10,12,14,16,18-nonaene is a complex organic compound characterized by its unique pentacyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxapentacyclo[10.7.0.02,4.06,11.015,19]nonadeca-1,4,6,8,10,12,14,16,18-nonaene typically involves multi-step organic reactions. The process begins with the formation of the core pentacyclic structure through cycloaddition reactions. Subsequent steps involve the introduction of the oxygen atom and the formation of the nonane ring system. The reaction conditions often require the use of catalysts, high temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
3-oxapentacyclo[10.7.0.02,4.06,11.015,19]nonadeca-1,4,6,8,10,12,14,16,18-nonaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-oxapentacyclo[10.7.0.02,4.06,11.015,19]nonadeca-1,4,6,8,10,12,14,16,18-nonaene has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of new pharmaceuticals and as a probe for studying biological processes.
Industry: The compound’s unique structure makes it useful in materials science for developing new polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 3-oxapentacyclo[10.7.0.02,4.06,11.015,19]nonadeca-1,4,6,8,10,12,14,16,18-nonaene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 17-oxapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
- 1,17,19-trihydroxy-7-methyl-3-oxapentacyclo[9.8.0.0 ,?.0?, ?.0 , ?]nonadeca-5(10),13,15,17-tetraene-9
Uniqueness
3-oxapentacyclo[10.7.0.02,4.06,11.015,19]nonadeca-1,4,6,8,10,12,14,16,18-nonaene is unique due to its specific pentacyclic structure and the presence of an oxygen atom within the ring system. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
23629-55-2 |
|---|---|
Molekularformel |
C18H10O |
Molekulargewicht |
242.3 g/mol |
IUPAC-Name |
3-oxapentacyclo[10.7.0.02,4.06,11.015,19]nonadeca-1,4,6,8,10,12,14,16,18-nonaene |
InChI |
InChI=1S/C18H10O/c1-2-6-13-12(4-1)10-16-18(19-16)17-14-7-3-5-11(14)8-9-15(13)17/h1-10H |
InChI-Schlüssel |
ZCRKCAHBCMTPEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C(=C4C2=CC=C5C4=CC=C5)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


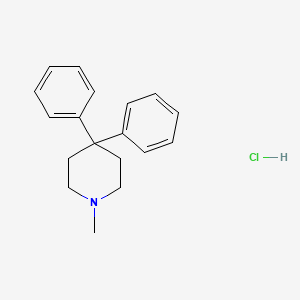
![1-Amino-2-methyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B14693198.png)

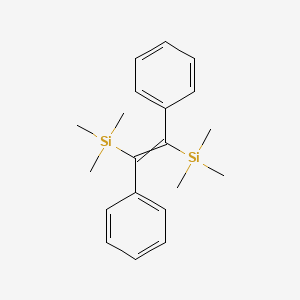
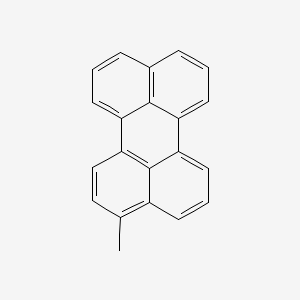
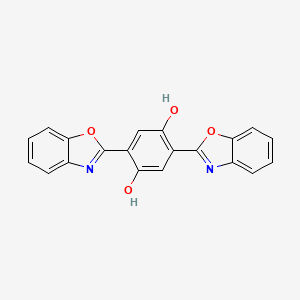
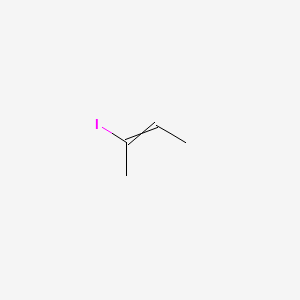
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-diacetyl-](/img/structure/B14693235.png)
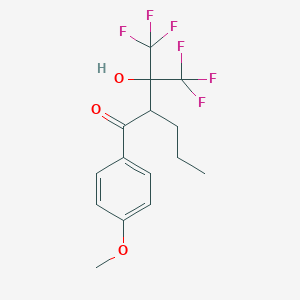
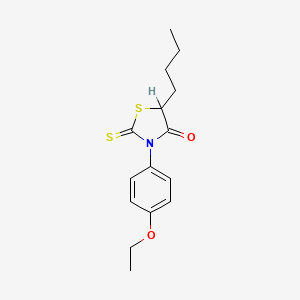
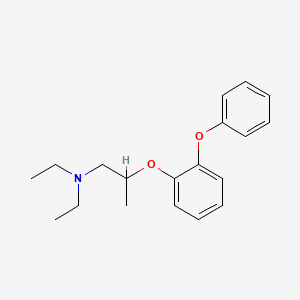
![[(Z)-1,2-diphenylethenyl]sulfonylmethylbenzene](/img/structure/B14693274.png)

